molecular formula C14H16O2 B8492720 2-Acetyl-5-tert-butylbenzofuran

2-Acetyl-5-tert-butylbenzofuran

Cat. No. B8492720
M. Wt: 216.27 g/mol
InChI Key: CHJRLLWSWYERGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-5-tert-butylbenzofuran is a useful research compound. Its molecular formula is C14H16O2 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

1-(5-tert-butyl-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C14H16O2/c1-9(15)13-8-10-7-11(14(2,3)4)5-6-12(10)16-13/h5-8H,1-4H3

InChI Key

CHJRLLWSWYERGO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CC(=C2)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-tert-Butylsalicylaldehyde (163 g) was dissolved in 1.5 liters of acetonitrile, 252.5 g of anhydrous potassium carbonate was added and 84.6 g of chloroacetone was dropped into the mixture with stirring at room temperature. After completion of the dropping, the reaction mixture was stirred for 8 hours and then insoluble matters were filtered off. The filtrate was concentrated in vacuo and the residue was dissolved in ethyl acetate followed by washing with water twice. The ethyl acetate layer was dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was crystallized by adding isopropyl ether thereto followed by filtering to give 120.5 g of crystals. M.p. 99°-101° C.
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
252.5 g
Type
reactant
Reaction Step Two
Quantity
84.6 g
Type
reactant
Reaction Step Three

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